2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester, also known as ethyl 2-(1,3-benzodioxol-5-yl)benzoate, is an organic compound with the molecular formula and a molecular weight of approximately 270.28 g/mol. This compound is characterized by its unique structure that includes a benzodioxole moiety, which is known for its applications in various fields of chemistry and biology. The compound's CAS number is 24351-53-9, and it has been classified under heterocyclic compounds containing oxygen heteroatoms .
The synthesis of 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester can be achieved through several methods. One common approach involves the esterification of benzoic acid derivatives with alcohols.
For example, in one synthetic route, the lithium enolate of 4-(benzo[d][1,3]dioxol-5-yl)butan-2-one can be reacted with another carbonyl compound under controlled conditions to yield the target compound after purification steps such as column chromatography .
The molecular structure of 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester features a benzodioxole ring fused to a benzoate group.
CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCO3
MNIPXCOBNIXVFL-UHFFFAOYSA-N
The structure consists of two aromatic rings connected through an ester functional group, which contributes to its chemical reactivity and potential biological activity .
2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester can participate in various chemical reactions due to its functional groups.
For instance, oxidation reactions may convert the ester into carboxylic acids or aldehydes depending on the reaction conditions employed.
The mechanism of action for 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is primarily linked to its interaction with biological targets.
The compound may act as an enzyme inhibitor or activator, influencing various biochemical pathways. Its structural features allow it to bind effectively to active sites on enzymes, altering their activity and thereby impacting metabolic processes.
Experimental studies have shown that compounds with similar structures often exhibit significant biological activity, which could extend to this compound in specific contexts related to enzyme modulation or drug development .
Understanding the physical and chemical properties of 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is crucial for its application in research.
These properties suggest that the compound may exhibit interesting behavior in biological systems and could be useful in drug formulation.
2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester has a variety of applications across different scientific fields.
The compound 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester belongs to a specialized class of polycyclic aromatic esters characterized by the fusion of a 1,3-benzodioxole (methylenedioxyphenyl) moiety with a benzoic acid ethyl ester scaffold. Systematic naming follows IUPAC conventions where "benzo[1,3]dioxol-5-yl" designates the 1,3-benzodioxole attachment at the 5-position, and "benzoic acid ethyl ester" specifies the ethyl carboxylate group. This parent structure serves as a template for diverse derivatives through:
Table 1: Structural Variations of Benzo[1,3]dioxolyl-Benzoyl Ester Derivatives
Compound Name | R₁ (Benzoic Acid Ring) | R₂ (Benzodioxole Ring) | Molecular Formula | Molecular Weight |
---|---|---|---|---|
2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester | H | H | C₁₆H₁₄O₄ | 270.28 |
2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester | OH (ortho) | H | C₁₈H₁₆O₅ | 312.32 |
2-Benzo[1,3]dioxol-5-yl-thiazole-4-carboxylic acid ethyl ester | Thiazole replacement | H | C₁₃H₁₁NO₄S | 277.30 |
2-Benzo[1,3]dioxol-5-yl-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester | Methylimidazole replacement | H | C₁₄H₁₄N₂O₄ | 274.28 |
Benzo[1,3]dioxole derivatives emerged as privileged scaffolds in drug discovery due to their metabolic stability, bioavailability, and versatile receptor interactions. Key milestones include:
Table 2: Evolution of Key Benzo[1,3]dioxolyl-Based Pharmacophores
Era | Therapeutic Area | Key Derivatives | Biological Target |
---|---|---|---|
1990s | Cardiovascular | Adrenergic agent 301 | Adrenergic receptors |
Late 1990s | Infectious Diseases | Nucleoside analogue 312 | Viral polymerases |
Early 2000s | Oncology | Dioxolane-based MDR modulators | P-glycoprotein (P-gp) |
2000s–2010s | CNS Disorders | Serotonin receptor ligands | 5-HT receptors |
Ethyl esterification of benzo[1,3]dioxolyl-benzoic acids serves strategic roles in optimizing drug-like properties:
Table 3: Role of Ethyl Ester in Benzo[1,3]dioxolyl Derivatives
Function | Mechanism | Example Derivative | Biological Outcome |
---|---|---|---|
Lipophilicity enhancement | Masks polar carboxylic acid group | 2-Benzo[1,3]dioxol-5-yl-thiazole-4-carboxylic acid ethyl ester | Improved cellular uptake (IC₅₀: 1.2 μM vs 15 μM for acid) [4] |
Prodrug activation | Esterase-mediated hydrolysis to active acid | Imidazole-4-carboxylic acid ethyl ester | Sustained antiviral activity [6] |
SAR optimization | Steric/electronic modulation of binding pockets | Diphenyl-dioxolane ethyl esters | P-gp inhibition (activity > trifluoperazine) [5] |
Comprehensive List of Compounds Discussed:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9